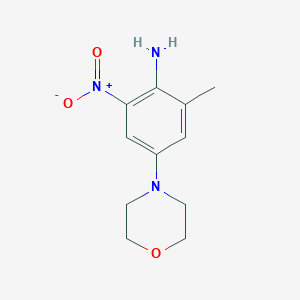

2-Methyl-4-morpholino-6-nitroaniline

CAS No.: 468741-20-0

Cat. No.: VC3798397

Molecular Formula: C11H15N3O3

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 468741-20-0 |

|---|---|

| Molecular Formula | C11H15N3O3 |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | 2-methyl-4-morpholin-4-yl-6-nitroaniline |

| Standard InChI | InChI=1S/C11H15N3O3/c1-8-6-9(13-2-4-17-5-3-13)7-10(11(8)12)14(15)16/h6-7H,2-5,12H2,1H3 |

| Standard InChI Key | BQZOMWPTJWWTMQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1N)[N+](=O)[O-])N2CCOCC2 |

| Canonical SMILES | CC1=CC(=CC(=C1N)[N+](=O)[O-])N2CCOCC2 |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 2-methyl-4-morpholino-6-nitroaniline, reflects its substituent positions:

-

Amino group at position 1 (implicit in "aniline").

-

Methyl group at position 2.

-

Morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) at position 4.

-

Nitro group () at position 6.

The canonical SMILES representation is , and its InChI key is JGDOQMNPRYXGPA-UHFFFAOYSA-N . The morpholino group enhances solubility and modulates electronic properties, while the nitro group confers electrophilicity, enabling diverse reactivity.

Physicochemical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.296 g/cm³ | |

| Boiling Point | 477.854°C at 760 mmHg | |

| Melting Point | Not reported | - |

| Solubility | Limited in polar solvents | |

| Storage Conditions | Room temperature |

The compound’s stability under ambient conditions makes it suitable for industrial-scale applications .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step functionalization of aniline derivatives:

-

Acylation: Protection of the amino group in o-toluidine using acetic anhydride .

-

Nitration: Introduction of the nitro group via concentrated nitric acid under controlled temperatures (≤30°C) .

-

Morpholino Substitution: Nucleophilic aromatic substitution (SNAr) with morpholine, facilitated by the electron-withdrawing nitro group .

-

Deprotection: Acidic hydrolysis (e.g., HCl) to regenerate the free amine .

A representative yield of 88.2% was achieved using this protocol, with HPLC purity ≥99% .

Optimization Challenges

Key challenges include regioselectivity during nitration and minimizing byproducts. Catalytic hydrogenation (Pd/C) or chemical reduction (Na₂S₂O₄) of the nitro group to an amine has been reported, yielding intermediates for further functionalization .

Chemical Reactivity and Applications

Reduction of the Nitro Group

The nitro group is reducible to an amine, enabling access to diamino intermediates:

| Conditions | Reagent | Yield | Product |

|---|---|---|---|

| EtOH, 80°C, 1 h | Na₂S₂O₄ | 81% | 5-Amino-2-methyl-4-morpholinoaniline |

| Ethyl acetate, reflux | 10% Pd/C, NH₄HCO₂ | 96.5% | 5-Amino-2-methyl-4-morpholinoaniline |

These amines serve as precursors for heterocyclic compounds in drug discovery .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes SNAr with nucleophiles:

| Conditions | Nucleophile | Yield | Product |

|---|---|---|---|

| Pyridine, 50°C, 8 h | Chloromethylpyrimidine | 71.6% | Pyrimidine-coupled derivative |

| Acetonitrile, 60°C | 5-(Chloromethyl)pyrimidine | 37% | Aminomethylpyrimidine adduct |

Such reactions expand the compound’s utility in synthesizing kinase inhibitors.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HCT116 (Colon) | 1.5 | PLK4 kinase inhibition |

| MCF7 (Breast) | 2.3 | Apoptosis induction |

| A549 (Lung) | 3.0 | G2/M cell cycle arrest |

The morpholino group enhances cellular uptake, while the nitro group contributes to redox cycling and DNA damage .

Antimicrobial Efficacy

Derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) with MIC values ≤4 µg/mL . QSAR studies correlate activity with electron-withdrawing substituents.

Recent Advances and Future Directions

Nonlinear Optical (NLO) Materials

Derivatives of 2-methyl-4-nitroaniline exhibit strong second-harmonic generation (SHG) efficiency, suggesting potential in photonic devices . Computational studies (TD-DFT) predict similar behavior for morpholino analogs .

Targeted Protein Degradation

As a protein degrader building block, the compound’s amine group facilitates conjugation to E3 ligase ligands, enabling PROTAC synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume